Mullite

Descripción

Structure

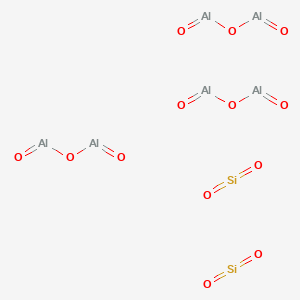

2D Structure

Propiedades

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHJGOXRZJKJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al6O13Si2 | |

| Record name | mullite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mullite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Other Solid, Dry Powder, White odorless powder; Insoluble in water; [Alfa Aesar MSDS], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. FORMS CRYSTALLINE MATERIALS ON HEATING OVER 1000 °C. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.6-2.7 g/cm³ | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1302-93-8, 142844-00-6 | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1700-2040 °C | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Métodos De Preparación

Mullite can be synthesized through various methods, including:

Sol-Gel Method: This method involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce this compound.

Molten Salt Growth Method: This method involves dissolving the raw materials in a molten salt and then cooling the solution to precipitate this compound crystals.

Reaction Sintering Method: This method involves mixing alumina and silica powders and then heating them to high temperatures to form this compound.

Solid State Synthesis Method: This method involves the direct reaction of alumina and silica at high temperatures to form this compound.

In Situ Production Method: This method involves the formation of this compound within a composite material during its processing.

Liquid State Synthesis Method: This method involves the precipitation of this compound from a liquid solution.

Análisis De Reacciones Químicas

Mullite undergoes various chemical reactions, including:

Substitution: This compound can undergo substitution reactions where certain ions in its structure are replaced by other ions.

Common reagents used in these reactions include aluminum nitrate, tetraethyl orthosilicate, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Mullite has a wide range of scientific research applications, including:

Refractories: This compound is used in refractory materials for furnaces and kilns due to its high melting point and thermal shock resistance.

Filtration: This compound is used in filtration systems due to its porosity and chemical resistance.

Electronics: This compound is used in electronic applications due to its low dielectric constant and high electrical resistance.

Optics: This compound is used in optical applications due to its transparency in the infrared range.

Mecanismo De Acción

The mechanism by which mullite exerts its effects is primarily related to its unique crystal structure. This compound has an orthorhombic crystal structure characterized by chains of aluminum-oxygen and silicon-oxygen tetrahedra . This structure gives this compound its high thermal stability, low thermal expansion, and excellent mechanical properties . The molecular targets and pathways involved in this compound’s effects are related to its ability to withstand high temperatures and resist chemical attack .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Mullite is compared to structurally or functionally related compounds, including sillimanite, cordierite, anorthite, and alumina (corundum).

Structural and Compositional Differences

- Sillimanite : Shares structural similarities with this compound but lacks oxygen vacancies, resulting in lower thermal stability (decomposes at ~1300°C) .

- Cordierite : Preferred for low thermal expansion applications but inferior to this compound in mechanical strength (this compound: 200–300 MPa vs. cordierite: 50–150 MPa) and thermal stability above 1200°C .

Thermal and Mechanical Properties

- This compound vs. Alumina : Alumina has higher hardness and melting points but suffers from brittleness and poor thermal shock resistance. This compound’s lower thermal expansion (~5 ×10⁻⁶/°C) makes it superior in cyclic heating environments .

- This compound vs. Anorthite: Anorthite forms in silica-rich systems but lacks this compound’s refractory properties due to lower Al₂O₃ content and higher porosity .

Chemical Stability and Industrial Performance

- Resistance to Corrosion: this compound exhibits stability in oxidizing and reducing atmospheres up to 1400°C, outperforming cordierite and anorthite in alkali-rich melts .

- Phase Stability : Unlike sillimanite, this compound retains structural integrity during slow cooling due to secondary crystallization from melts .

Advanced Composites

Actividad Biológica

Mullite, a silicate ceramic composed primarily of alumina (Al₂O₃) and silica (SiO₂), is recognized for its excellent thermal stability, mechanical strength, and low thermal conductivity. While traditionally used in industrial applications, recent research has begun to explore its biological activity, particularly in biomedical applications. This article reviews the biological properties of this compound, focusing on its biocompatibility, antimicrobial activity, and potential applications in tissue engineering.

Chemical Composition and Structural Properties

This compound typically has a chemical formula of and can be synthesized from various raw materials, including industrial waste. The structural properties of this compound play a critical role in its biological activity:

- Crystallography : this compound exhibits a unique orthorhombic crystal structure that contributes to its mechanical strength and stability at high temperatures.

- Porosity : The porosity of this compound ceramics can be controlled during synthesis, affecting their interaction with biological tissues.

Table 1: Typical Chemical Composition of this compound

| Component | Mass % |

|---|---|

| Al₂O₃ | 60-70 |

| SiO₂ | 30-40 |

| Fe₂O₃ | <1 |

| Others | Trace |

Biocompatibility

Biocompatibility is crucial for materials intended for medical applications. Studies have shown that this compound exhibits favorable biocompatibility due to its inert nature:

- Cell Interaction : In vitro studies indicate that this compound does not elicit significant cytotoxic responses in human cell lines, making it a suitable candidate for biomedical implants.

- Tissue Integration : The porous structure of this compound can facilitate cell infiltration and vascularization, which are essential for successful integration into biological systems.

Case Study: Biocompatibility Assessment

In a study conducted by Zhang et al. (2023), the biocompatibility of this compound ceramics was evaluated using human osteoblast-like cells. Results showed:

- Cell Viability : Over 90% cell viability after 48 hours of exposure.

- Osteogenic Differentiation : Enhanced alkaline phosphatase activity indicated improved osteogenic differentiation compared to control groups.

Antimicrobial Activity

Recent investigations have also focused on the antimicrobial properties of this compound, particularly when combined with other materials:

- Silver Nanoparticles : Incorporating silver nanoparticles into this compound matrices has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. This combination leverages the inherent properties of silver while maintaining the structural integrity of this compound.

Table 2: Antimicrobial Efficacy of this compound Composites

| Composite Material | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | 0 | Control |

| This compound + Silver NPs | 15 | Staphylococcus aureus |

| This compound + Silver NPs | 12 | Escherichia coli |

Applications in Tissue Engineering

This compound's unique properties make it an attractive candidate for various biomedical applications:

- Bone Substitutes : Due to its biocompatibility and mechanical strength, this compound can be used as a scaffold material in bone tissue engineering.

- Drug Delivery Systems : Its porous structure allows for the loading and controlled release of therapeutic agents.

Research Findings

A recent study by Liu et al. (2024) explored the use of this compound scaffolds in bone regeneration:

- Animal Model : In vivo experiments demonstrated significant bone regeneration in defects treated with this compound scaffolds compared to controls.

- Histological Analysis : Increased osteoid formation and vascularization were observed in the treated group.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing phase-pure mullite, and how do processing parameters influence crystallinity?

- Answer : Phase-pure this compound is typically synthesized via sol-gel methods (hydrolysis of alkoxide precursors followed by calcination) or solid-state reactions (e.g., calcining kaolin with additives). The sol-gel route allows precise control of stoichiometry and homogeneity, with calcination temperatures between 950–1600°C critical for crystallinity . For solid-state synthesis, parameters like grinding time and boron waste additives (e.g., 5–15 wt.%) significantly reduce this compound yield due to impurity phases . Characterization via XRD and Rietveld refinement is essential to confirm phase purity and quantify secondary phases like silica or alumina .

Q. How do structural oxygen vacancies and cation disorder in this compound affect its thermal expansion behavior?

- Answer : this compound’s orthorhombic structure (Al₂(Al₂₊₂ₓSi₂₋₂ₓ)O₁₀₋ₓ) contains oxygen vacancies and Al/Si disorder in tetrahedral sites. These defects reduce thermal expansion anisotropy by allowing lattice relaxation during heating. High-temperature XRD studies show that vacancy-rich this compound (e.g., x = 0.40) exhibits lower thermal expansion coefficients (4.5 × 10⁻⁶/K) compared to stoichiometric compositions (5.5 × 10⁻⁶/K) due to enhanced bond flexibility .

Q. What characterization techniques are most effective for analyzing this compound microstructure and bonding configurations?

- Answer : SEM-EDS can map elemental distribution (e.g., detecting CaO-rich glassy phases in crept samples ), while TEM reveals lattice defects like stacking faults. Raman spectroscopy identifies Si-O-Al vibrational modes, distinguishing between ordered and disordered tetrahedral sites. Pair distribution function (PDF) analysis of neutron diffraction data is emerging for probing short-range cation ordering .

Advanced Research Questions

Q. How can statistical experimental design optimize this compound synthesis conditions to minimize impurity phases?

- Answer : Central Composite Design (CCD) models can optimize calcination temperature (e.g., 950–1450°C), boron additive percentage (0–20%), and grinding time (30–120 minutes). Residual analysis (normal distribution plots) validates model accuracy, with ANOVA identifying temperature as the dominant factor (p < 0.05). For example, reducing boron content below 5% increases this compound yield by 25% but requires longer grinding to mitigate particle agglomeration .

Q. What causes discrepancies between predicted and experimental phase diagrams in the CaO-Al₂O₃-SiO₂ system, particularly regarding this compound stability?

- Answer : Non-congruent melting of anorthite (CaAl₂Si₂O₈) and kinetic barriers during quenching often lead to metastable this compound formation instead of equilibrium phases like wollastonite (CaSiO₃). CALPHAD modeling underestimates this compound’s ternary solubility in Al₂O₃-TiO₂-SiO₂ systems, with errors up to 113°C in liquidus predictions due to unaccounted cation substitution effects . High-temperature in situ XRD is recommended to track real-time phase evolution .

Q. How do computational models address the limitations of empirical studies in predicting this compound’s high-temperature creep resistance?

- Answer : Molecular dynamics simulations reveal that creep in this compound is governed by vacancy diffusion along octahedral Al-O chains. Empirical models (e.g., Norton’s law) often fail at >1200°C due to glassy phase formation, which computational studies attribute to Ca²⁺ segregation at grain boundaries. Hybrid models integrating DFT-calculated activation energies (e.g., 250 kJ/mol for Al³⁺ migration) with experimental strain rates improve predictive accuracy .

Q. What strategies resolve contradictions in reported mechanical properties of this compound-zirconia composites?

- Answer : Discrepancies in fracture toughness (3–5 MPa·m⁰.⁵) arise from varying zirconia particle sizes (50–200 nm) and this compound/zirconia interfacial bonding. Using sol-gel-derived nano-zirconia (20–25 wt.%) with in situ this compound matrix synthesis reduces agglomeration, enhancing toughness by 30% via crack deflection. Zeta potential analysis ensures colloidal stability during mixing, minimizing voids .

Methodological Guidelines

- Data Validation : Always cross-verify XRD phase quantification with Rietveld refinement (χ² < 2) and EDS elemental ratios .

- Statistical Rigor : Use CCD or Box-Behnken designs for multi-variable optimization, reporting confidence intervals for model coefficients .

- Computational Calibration : Validate DFT/MD models against high-temperature in situ diffraction data to account for non-equilibrium phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.